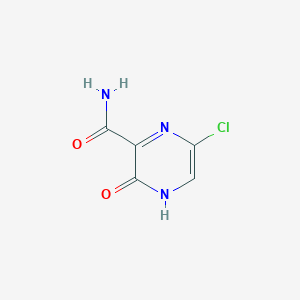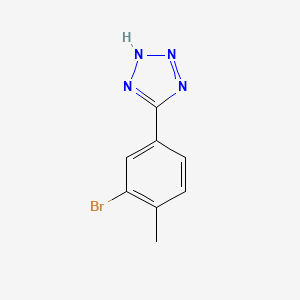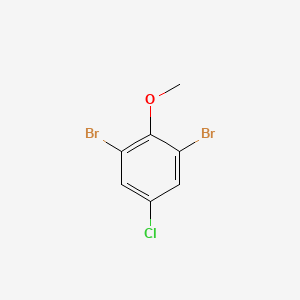
1,3-Dibromo-5-chloro-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-chloro-2-methoxybenzene is an organic compound with the molecular formula C7H5Br2ClO . It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one chlorine atom, and one methoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-chloro-2-methoxybenzene can be synthesized through several methods. One common method involves the bromination and chlorination of 2-methoxybenzene (anisole). The process typically includes the following steps:
Bromination: Anisole is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce bromine atoms at the 1 and 3 positions.
Chlorination: The dibromoanisole is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce a chlorine atom at the 5 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-5-chloro-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-chloro-2-methoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-5-chloro-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it more reactive towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-fluoro-2-methoxybenzene: Similar structure but with a fluorine atom instead of chlorine.
1,3-Dibromo-5-methoxy-2-methylbenzene: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1,3-Dibromo-5-chloro-2-methoxybenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical reactivity and properties compared to other similar compounds.
Propiedades
IUPAC Name |
1,3-dibromo-5-chloro-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRDPXDGAMJNGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335012 |
Source


|
| Record name | 1,3-Dibromo-5-chloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-44-1 |
Source


|
| Record name | 1,3-Dibromo-5-chloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-7-azaspiro[4.5]decane](/img/structure/B1358730.png)
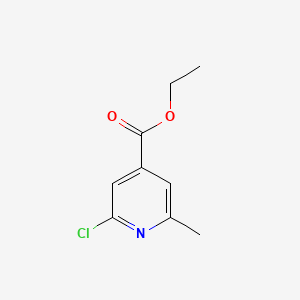
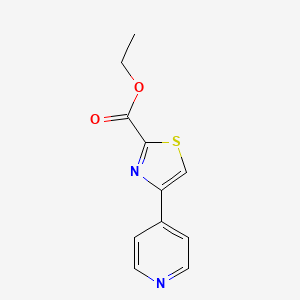
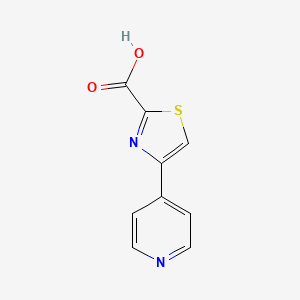


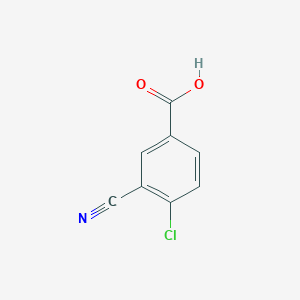
![trans-7'-oxo-spiro[cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine]-4-carboxylic acid](/img/structure/B1358744.png)


![4-Chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B1358755.png)
